REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[C:11]([CH3:12])=[C:10]([CH3:13])[CH:9]=[C:7]([CH3:8])[C:6]=1[CH3:14])=[O:4].CN(C)C=O.[NH:20]1[CH:24]=[CH:23][N:22]=[CH:21]1>O>[N:20]1([CH2:2][C:3]([C:5]2[C:11]([CH3:12])=[C:10]([CH3:13])[CH:9]=[C:7]([CH3:8])[C:6]=2[CH3:14])=[O:4])[CH:24]=[CH:23][N:22]=[CH:21]1
|
Name
|
|
Quantity
|
2.55 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=C(C(C)=CC(=C1C)C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N1C=NC=C1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 8 hours at 80° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
At the end of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate thus obtained
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
crystallized from benzene
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC(=O)C1=C(C(C)=CC(=C1C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |